molecular formula C19H22N2O3S B2424697 4-(1,1-dioxothiazinan-2-yl)-N-(4-ethylphenyl)benzamide CAS No. 899756-73-1

4-(1,1-dioxothiazinan-2-yl)-N-(4-ethylphenyl)benzamide

Cat. No. B2424697
CAS RN: 899756-73-1
M. Wt: 358.46
InChI Key: RUZRNRBPLUFRII-UHFFFAOYSA-N
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Description

4-(1,1-dioxothiazinan-2-yl)-N-(4-ethylphenyl)benzamide, also known as DTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of thiazolidinones and has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and In Vivo Diuretic Activity : Biphenyl benzothiazole-2-carboxamide derivatives, including 4-(1,1-dioxothiazinan-2-yl)-N-(4-ethylphenyl)benzamide, have been synthesized and screened for in vivo diuretic activity. Among these, N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide was identified as a promising candidate (Yar & Ansari, 2009).

  • Antibacterial Activity : The compound has been evaluated for its biological activity against Gram-positive and Gram-negative bacteria, showing marked activity against Bacillus subtilis (Zia-ur-Rehman et al., 2006).

  • Anticancer Evaluation : Related benzamide derivatives were synthesized and evaluated for anticancer activity against various cancer cell lines. These compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher efficacy than reference drugs (Ravinaik et al., 2021).

  • Anticonvulsant Activity : Analogues of 4-(1,1-dioxothiazinan-2-yl)-N-(4-ethylphenyl)benzamide, specifically 4-amino-N-(2-ethylphenyl)benzamide, were synthesized and evaluated in anticonvulsant models, showing effectiveness in the maximal electroshock seizure test (Lambert et al., 1995).

  • Anti-Tubercular Activity : Novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide were synthesized and showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis (Nimbalkar et al., 2018).

Synthesis and Process Improvement

  • Process Improvement : Studies on the synthesis and improvement of the production process for related benzamide compounds have been conducted, focusing on the efficiency and yield of the synthesis process (Bin, 2015).

properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-(4-ethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-2-15-5-9-17(10-6-15)20-19(22)16-7-11-18(12-8-16)21-13-3-4-14-25(21,23)24/h5-12H,2-4,13-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZRNRBPLUFRII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1-dioxothiazinan-2-yl)-N-(4-ethylphenyl)benzamide

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